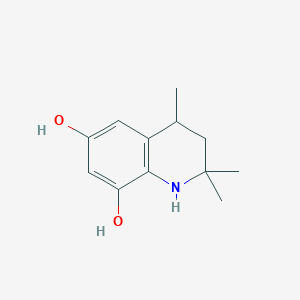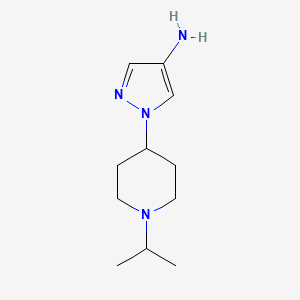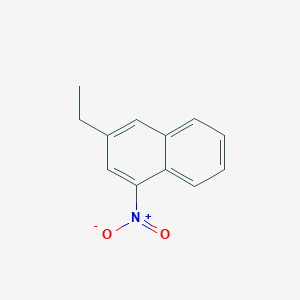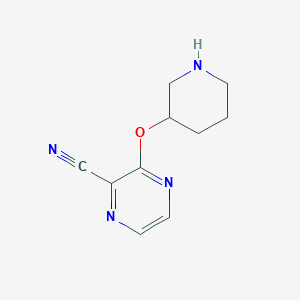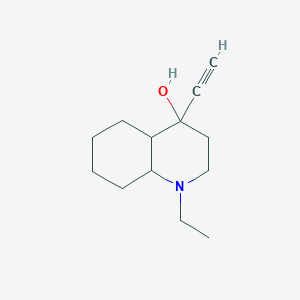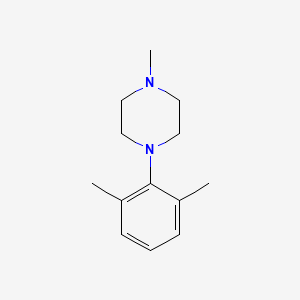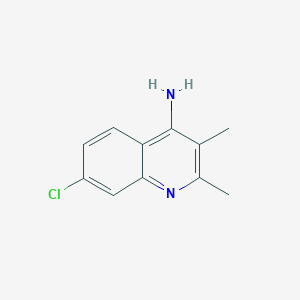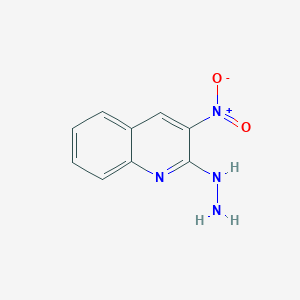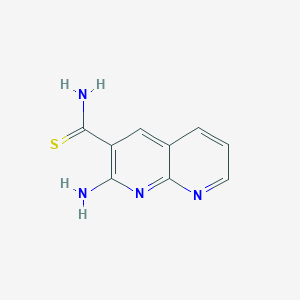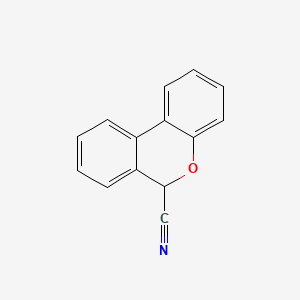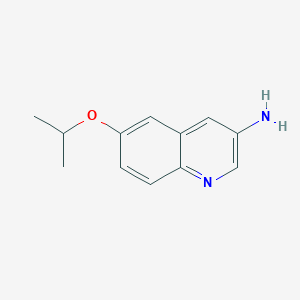
6-Isopropoxyquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of an isopropoxy group at the 6th position and an amino group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxyquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often include the use of a Lewis acid catalyst and heating to promote cyclization and formation of the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
化学反応の分析
Types of Reactions
6-Isopropoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
6-Isopropoxyquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products
作用機序
The mechanism of action of 6-Isopropoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as ATP synthase, which is crucial for energy production in cells. This inhibition can lead to the disruption of cellular processes and has been exploited in the development of antimicrobial and anticancer agents .
類似化合物との比較
Similar Compounds
3-Aminoisoquinoline: Similar in structure but lacks the isopropoxy group.
N-(2-Arylethyl)quinolin-3-amines: These compounds have variations in the substituents on the quinoline ring and exhibit different biological activities
Uniqueness
6-Isopropoxyquinolin-3-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various industrial applications .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
6-propan-2-yloxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-3-4-12-9(6-11)5-10(13)7-14-12/h3-8H,13H2,1-2H3 |
InChIキー |
LQFFIJXNWMZGRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=CC(=CN=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


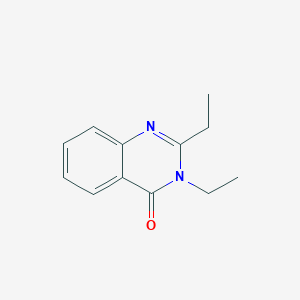
![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
